6-Chloro-3-nitropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3 It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitropicolinaldehyde typically involves the nitration of 6-chloropicolinaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Reduction: 6-Chloro-3-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Chloro-3-nitropicolinic acid.
Scientific Research Applications
6-Chloro-3-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitropicolinaldehyde is primarily based on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
6-Chloro-3-nitropyridine: Similar structure but lacks the aldehyde group.
3-Nitropicolinaldehyde: Lacks the chlorine atom at the 6th position.
6-Chloropicolinaldehyde: Lacks the nitro group at the 3rd position.
Uniqueness: 6-Chloro-3-nitropicolinaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H3ClN2O3 |
---|---|
Molecular Weight |
186.55 g/mol |
IUPAC Name |
6-chloro-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-3H |
InChI Key |
HXYHKQDZPMNHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.